
2-fluoro-4-hydroxy-N-(3-hydroxy-4-phenylbutan-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluoro-4-hydroxy-N-(3-hydroxy-4-phenylbutan-2-yl)benzamide, also known as FH-PB22, is a synthetic cannabinoid that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of synthetic cannabinoids, which are chemically designed to mimic the effects of natural cannabinoids found in the cannabis plant. FH-PB22 has been shown to have a high affinity for the CB1 and CB2 receptors in the body, which are responsible for the psychoactive effects of cannabis.
作用機序
2-fluoro-4-hydroxy-N-(3-hydroxy-4-phenylbutan-2-yl)benzamide exerts its effects by binding to the CB1 and CB2 receptors in the body, which are part of the endocannabinoid system. This system plays a critical role in regulating a wide range of physiological processes, including pain, inflammation, and immune function. This compound has been shown to activate these receptors, resulting in a range of effects such as pain relief, anti-inflammatory activity, and immunomodulation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in the body. These include:
- Pain relief: this compound has been shown to have potent analgesic effects, making it a potential treatment for chronic pain conditions.
- Anti-inflammatory activity: this compound has been shown to have anti-inflammatory effects, which may make it useful in treating conditions such as arthritis and inflammatory bowel disease.
- Immunomodulation: this compound has been shown to modulate immune function, which may make it useful in treating conditions such as autoimmune diseases and cancer.
実験室実験の利点と制限
One advantage of using 2-fluoro-4-hydroxy-N-(3-hydroxy-4-phenylbutan-2-yl)benzamide in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one limitation of using this compound in lab experiments is its potential for abuse and misuse, which may make it difficult to obtain and use in certain research settings.
将来の方向性
There are several potential future directions for research on 2-fluoro-4-hydroxy-N-(3-hydroxy-4-phenylbutan-2-yl)benzamide. These include:
- Further studies on its anti-tumor activity and potential as a cancer treatment.
- Investigation of its potential as a treatment for chronic pain conditions.
- Studies on its immunomodulatory effects and potential as a treatment for autoimmune diseases.
- Development of more selective and potent synthetic cannabinoids based on this compound for use in research and potential therapeutic applications.
合成法
The synthesis of 2-fluoro-4-hydroxy-N-(3-hydroxy-4-phenylbutan-2-yl)benzamide involves a multi-step process that begins with the reaction of 4-fluorobenzoyl chloride with 3-hydroxy-4-phenylbutan-2-ol in the presence of a base. This reaction results in the formation of 4-fluorobenzoyl-3-hydroxy-4-phenylbutan-2-ol, which is then treated with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then reduced with sodium borohydride to yield the final product, this compound.
科学的研究の応用
2-fluoro-4-hydroxy-N-(3-hydroxy-4-phenylbutan-2-yl)benzamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research involves the use of this compound as a treatment for various types of cancer. Studies have shown that this compound has potent anti-tumor activity in vitro and in vivo, and may be effective in treating cancers such as breast, lung, and prostate cancer.
特性
IUPAC Name |
2-fluoro-4-hydroxy-N-(3-hydroxy-4-phenylbutan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3/c1-11(16(21)9-12-5-3-2-4-6-12)19-17(22)14-8-7-13(20)10-15(14)18/h2-8,10-11,16,20-21H,9H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFXDCHSLZZZOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC1=CC=CC=C1)O)NC(=O)C2=C(C=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethyl-5-[[3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B7642334.png)
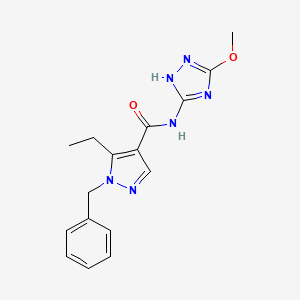
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[2-(3,5-dimethyl-1H-pyrazol-4-yl)azepan-1-yl]ethanone](/img/structure/B7642360.png)
![N-methyl-N-propan-2-yl-2-[4-(triazol-1-yl)piperidin-1-yl]propanamide](/img/structure/B7642366.png)
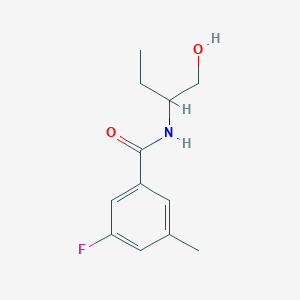
![2-[3,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-1-(1,4-thiazepan-4-yl)propan-1-one](/img/structure/B7642381.png)
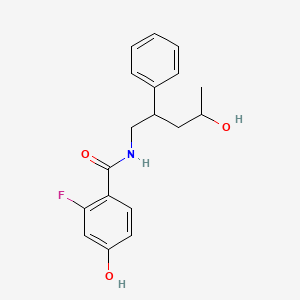
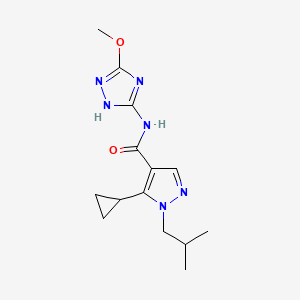
![[4-(2,2-Difluoroethoxy)pyridin-2-yl]-[2-[(dimethylamino)methyl]piperidin-1-yl]methanone](/img/structure/B7642399.png)
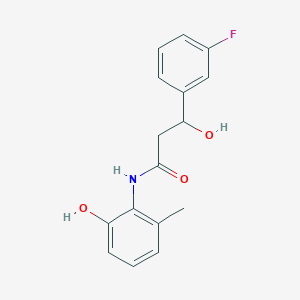
![[3-(4-chlorophenoxy)phenyl]-[(3S)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7642417.png)
![3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-N-(1-propylpyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642423.png)
![2-Pyridin-3-yl-1-[4-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]ethanone](/img/structure/B7642427.png)
![(2-Methylpyridin-3-yl)-[4-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]methanone](/img/structure/B7642432.png)